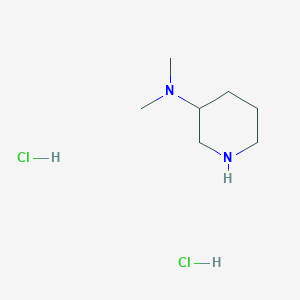

N,N-Dimethylpiperidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethylpiperidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis from Piperidine: One common method involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions to form N,N-dimethylpiperidin-3-amine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: N,N-Dimethylpiperidin-3-amine dihydrochloride is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.

Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology:

Biochemical Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine:

Drug Development: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

Chemical Manufacturing: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylpiperidin-4-amine dihydrochloride: Similar structure but with the dimethylamino group at the 4-position.

N,N-Dimethylpiperidin-2-amine dihydrochloride: Similar structure but with the dimethylamino group at the 2-position.

N-Methylpiperidin-3-amine dihydrochloride: Contains only one methyl group on the nitrogen atom.

Uniqueness: N,N-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Biologische Aktivität

N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H18Cl2N2. Its structure features a piperidine ring with a dimethylamino group, which enhances its interaction with biological targets. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been studied for its role as an inhibitor of monoamine oxidase B (MAO-B) and as an antagonist of serotonin receptors (5-HT6R and 5-HT3R), which are implicated in cognitive functions and neurodegenerative diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit MAO-B, which plays a critical role in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially improving cognitive function in conditions like Alzheimer's disease .

- Receptor Modulation : It acts on serotonin receptors, particularly 5-HT6R and 5-HT3R, which are involved in mood regulation and cognitive processes. Antagonism of these receptors may enhance cholinergic neurotransmission, thereby improving cognitive deficits associated with neurodegenerative diseases .

Applications in Research and Medicine

This compound is utilized in various research applications:

- Pharmaceutical Development : It serves as a key intermediate in the synthesis of drugs aimed at treating neurodegenerative disorders, autoimmune diseases, and certain cancers .

- Neuroscience Studies : The compound is used to explore its effects on cognitive function and potential therapeutic benefits in models of Alzheimer's disease and other cognitive impairments .

- Organic Synthesis : Its unique structure allows for further derivatization into more complex molecules, expanding its utility in organic chemistry.

Case Studies

Several studies have highlighted the potential of this compound:

- A study demonstrated that compounds targeting both MAO-B inhibition and serotonin receptor antagonism could reverse cognitive deficits induced by scopolamine in animal models. This suggests a promising multitarget approach for treating cognitive disorders .

- Another investigation focused on the synthesis of Janus kinase inhibitors from this compound, showcasing its versatility in developing therapeutics for autoimmune diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Primary Use |

|---|---|---|

| This compound | C₇H₁₈Cl₂N₂ | Intermediate for pharmaceuticals |

| 1-Benzyl-N,N-dimethylpiperidin-3-amine | C₁₄H₂₂N₂ | Janus kinase inhibitor precursor |

| 4-Methyl-N,N-dimethylpiperidin-3-amine | C₉H₁₈N₂ | Antidepressant research |

This table illustrates how structural variations influence the biological activity and application scope of piperidine derivatives.

Eigenschaften

IUPAC Name |

N,N-dimethylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCNBWACOPXKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560608 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126584-46-1 |

Source

|

| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.